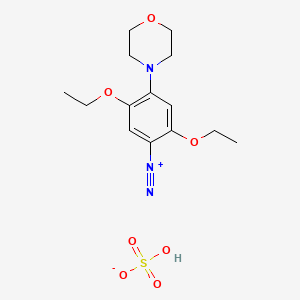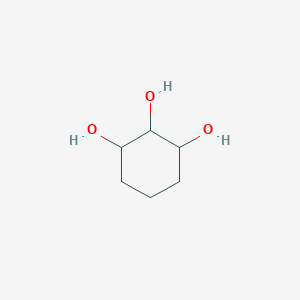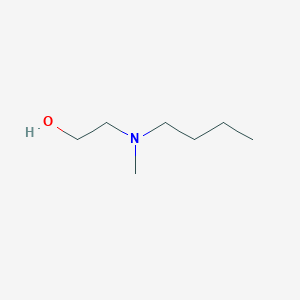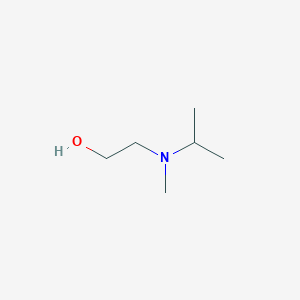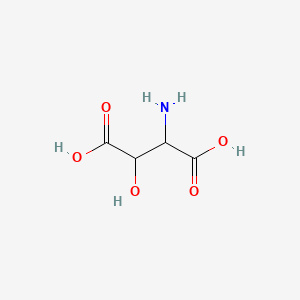
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid
説明
“3,6-Dihydroxy-2,7-naphthalenedisulfonic acid” is a chemical compound with the molecular formula C10H8O8S2 . It is also known by other names such as “2,7-DIHYDROXY NAPHTHALENE-3,6-DISULPHONATE”, “3,6-Dihydroxy-2,7-naphthalenedisulfonic acid”, “2,7-Dihydroxy-3,6-naphthalenedisulfonic acid”, and "3,6-Dihydroxynaphthalene-2,7-Disulfonic Acid" .
Molecular Structure Analysis
The molecular structure of “3,6-Dihydroxy-2,7-naphthalenedisulfonic acid” is characterized by the presence of two hydroxy groups and two sulfonic acid groups attached to a naphthalene ring . The average mass of the molecule is 320.296 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “3,6-Dihydroxy-2,7-naphthalenedisulfonic acid” are not available, it’s known that similar compounds can participate in various organic reactions, including azo coupling reactions .
Physical And Chemical Properties Analysis
“3,6-Dihydroxy-2,7-naphthalenedisulfonic acid” appears as colorless and lustrous filamentary needle-like crystals . It is soluble in water, ethanol, and ether . The compound has a molar mass of 328.28 and a melting point of 107℃ .
科学的研究の応用
Environmental Analysis
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid is utilized in environmental applications, particularly in the analysis of industrial effluents. A study by Alonso, Castillo, and Barceló (1999) describes a solid-phase extraction procedure for benzene- and naphthalenesulfonates in industrial wastewaters, highlighting the relevance of these compounds in various industries like chemical, pharmaceutical, and textile. They emphasize the use of ion-pair liquid chromatography coupled with mass spectrometry for effective analysis (Alonso, Castillo, & Barceló, 1999).
Inhibition of Protein Kinases
In biochemical research, naphthalenesulfonamides, related to 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid, have been studied for their inhibitory effects on various protein kinases. Hidaka et al. (1984) explored isoquinolinesulfonamides, noting their significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, which has implications in understanding cellular signaling pathways (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Corrosion Inhibition
Vračar and Draẑić (2002) investigated the adsorption and corrosion inhibitive properties of various organic molecules, including 2,7-naphthalenedisulfonic acid, on an iron electrode in sulfuric acid. Their findings suggest that these molecules serve as cathodic corrosion inhibitors, a significant aspect in material science and engineering (Vračar & Draẑić, 2002).
Wastewater Treatment
Wan-peng Zhu et al. (1996) researched the application of ferrous hydrogen peroxide for treating wastewater from the H-acid manufacturing process, which involves derivatives of naphthalene like 1-Amino-8-naphthol-3,6-disulfonic acid. Their study contributes to developing efficient methods for treating hard-to-degrade industrial wastewaters (Wan-peng Zhu, Yang, & Wang, 1996).
Mass Spectrometry Analysis
Lai and Evans (1978) utilized electrohydrodynamic ionization mass spectrometry for analyzing sulfonates, including 2-naphthol-3,6-disulfonic acid. This research aids in understanding the ionization and fragmentation patterns of sulfonated compounds, crucial for analytical chemistry (Lai & Evans, 1978).
Quantification of Polyphenols
Silva et al. (2013) conducted a study on the use of Fe(III)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes in quantifying polyphenols in plant extracts. This method offers a novel approach in the field of food chemistry and plant analysis (Silva, de Souza, Corrêa, & Moya, 2013).
Safety And Hazards
特性
IUPAC Name |
3,6-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPSKXBHUGOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066939 | |
| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
CAS RN |
23894-07-7 | |
| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23894-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



